Lipophilicity Comparison: SCF₃ vs. CF₃ and SCF₂H Moieties
The trifluoromethylthio (–SCF₃) group present in CAS 239080-01-4 exhibits the highest Hansch lipophilicity parameter (π = 1.44) among commonly employed fluorinated substituents, exceeding the trifluoromethyl (–CF₃) group (π = 0.88) by 64% and the difluoromethylthio (–SCF₂H) group (π = 0.68) by 112% [1][2]. This quantitative difference directly translates to enhanced membrane permeability and bioavailability for molecules incorporating the –SCF₃ moiety compared to analogs bearing –CF₃ or –SCF₂H substituents [3].
| Evidence Dimension | Lipophilicity (Hansch π parameter) |
|---|---|
| Target Compound Data | π = 1.44 (for –SCF₃ group in CAS 239080-01-4) |
| Comparator Or Baseline | –CF₃: π = 0.88; –SCF₂H: π = 0.68; –CH₃: π = 0.56 |
| Quantified Difference | Δπ = +0.56 vs. –CF₃; Δπ = +0.76 vs. –SCF₂H; Δπ = +0.88 vs. –CH₃ |
| Conditions | Hansch parameter values derived from literature consensus; class-level inference applies to the –SCF₃ group in the target compound. |
Why This Matters
A higher Hansch parameter predicts superior membrane permeability, enabling lower dosing or improved in vivo efficacy for drug candidates derived from CAS 239080-01-4 versus analogs built from less lipophilic building blocks.
- [1] Iris Biotech. (2024). PotM: SCF₃ in One. Product Technical Note. View Source
- [2] Shanghai Institute of Organic Chemistry, CAS. (2015). Research Progress: Trifluoromethylthiolation. English.sioc.ac.cn. View Source
- [3] Chinese Chemical Society. (2018). Recent Advance in Asymmetric Trifluoromethylthiolation. CCS Publishing. View Source
